Phenyl 5-bromothiophene-3-carboxylate
Description
Phenyl 5-bromothiophene-3-carboxylate is a brominated thiophene derivative with a phenyl ester group at the 3-position and a bromine substituent at the 5-position of the thiophene ring. This compound belongs to a class of heterocyclic aromatic molecules widely used in organic synthesis, pharmaceuticals, and materials science due to their electronic properties and reactivity.
Properties
Molecular Formula |
C11H7BrO2S |
|---|---|
Molecular Weight |
283.14 g/mol |
IUPAC Name |
phenyl 5-bromothiophene-3-carboxylate |
InChI |
InChI=1S/C11H7BrO2S/c12-10-6-8(7-15-10)11(13)14-9-4-2-1-3-5-9/h1-7H |
InChI Key |
KSUPOQXLCHINQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CSC(=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural features and similarity scores of this compound and its closest analogs:
| Compound Name | CAS Number | Substituents | Ester Group | Molecular Weight (g/mol) | Similarity Score |
|---|---|---|---|---|---|
| This compound | Not provided | Br at C5, COOPh at C3 | Phenyl | ~271.15 | Reference compound |
| Methyl 5-bromothiophene-3-carboxylate | 88770-19-8 | Br at C5, COOMe at C3 | Methyl | ~221.06 | 0.92 |
| Ethyl 5-bromothiophene-3-carboxylate | 170355-38-1 | Br at C5, COOEt at C3 | Ethyl | ~235.10 | 0.95 |
| Methyl 2-bromothiophene-3-carboxylate | 76360-43-5 | Br at C2, COOMe at C3 | Methyl | ~221.06 | 0.97 |
| Methyl 2,5-dibromothiophene-3-carboxylate | 89280-91-1 | Br at C2 and C5, COOMe at C3 | Methyl | ~299.97 | 0.93 |
Notes:
- Substituent positions significantly influence electronic properties. Bromine at C5 (as in the target compound) directs electrophilic substitution to the C2 or C4 positions, whereas bromine at C2 alters reactivity patterns .
- Ester groups : Phenyl esters (COOPh) increase steric bulk and reduce volatility compared to methyl (COOMe) or ethyl (COOEt) esters, affecting solubility and synthetic utility .
- Dibrominated analogs (e.g., methyl 2,5-dibromothiophene-3-carboxylate) exhibit higher molecular weights and enhanced halogen-mediated reactivity, suitable for cross-coupling reactions .
Physicochemical Properties
- Molecular Weight : this compound has a higher molecular weight (~271.15 g/mol) than methyl/ethyl analogs due to the phenyl group.
- Exact Mass : Ethyl 5-bromothiophene-3-carboxylate (CAS 170355-38-1) has an exact mass of 233.9621, closely matching its calculated molecular weight .
- Stability : Phenyl esters are less prone to hydrolysis under basic conditions compared to methyl or ethyl esters, enhancing their utility in prolonged reactions .
Research Findings and Key Distinctions
Spectrophotometric Analysis
For instance:
- Bromothiophene derivatives exhibit strong UV-Vis absorption due to conjugated π-systems, with absorption maxima influenced by substituent positions .
- Ethyl 5-bromothiophene-3-carboxylate’s exact mass (233.9621) allows precise identification via mass spectrometry, a critical advantage in analytical workflows .
Stability and Reactivity Trends
- Electrophilic Substitution : Bromine at C5 (as in the target compound) deactivates the thiophene ring toward electrophilic attack but directs incoming groups to C2 or C4. In contrast, C2-brominated analogs show altered regioselectivity .
- Ester Hydrolysis : Phenyl esters resist hydrolysis better than methyl/ethyl esters, making them preferable in aqueous reaction conditions .
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